2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one
Description
The compound 2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one is a structurally complex imidazole derivative characterized by two key substituents:
A (Z)-configured 4-(4-methylpiperazino)phenylmethylidene group at position 4, introducing a piperazine moiety that may enhance solubility and receptor-binding affinity.
Imidazol-5-one derivatives are notable for their diverse pharmacological applications, including antimicrobial, anticancer, and kinase inhibitory activities . The Z-configuration of the benzylidene group in this compound is critical, as stereochemistry often dictates molecular interactions with biological targets .
Properties
IUPAC Name |
(4Z)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4-[[4-(4-methylpiperazin-1-yl)phenyl]methylidene]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4OS/c1-27-8-10-28(11-9-27)17-5-2-15(3-6-17)13-20-21(29)26-22(25-20)30-14-16-4-7-18(23)19(24)12-16/h2-7,12-13H,8-11,14H2,1H3,(H,25,26,29)/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWSBFOWHQVQBG-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C3C(=O)NC(=N3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=N3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Research Findings
Structural Flexibility vs. Activity: The piperazine moiety in the target compound likely enhances solubility compared to dimethylamino or hydroxylated analogues, though steric effects from bulkier groups (e.g., triazole-dioxolane in ) may reduce bioavailability .
Synthetic Efficiency : While DHPMs are synthesized efficiently via one-pot methods, imidazol-5-one derivatives require more complex steps but offer greater structural precision for targeting specific biological pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
